N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound features a thiophene ring, a pyrrolidine ring, and a carboxamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur and a suitable dicarbonyl compound.
Coupling of the Pyrrolidine and Thiophene Rings: The final step involves coupling the pyrrolidine and thiophene rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide or thiophene-3-carboxamide.
Uniqueness
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide is unique due to its specific combination of the pyrrolidine and thiophene rings, along with the carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJEMIQRISSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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